[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid
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Overview
Description
[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chloro-phenyl group, which can be accomplished using a suitable chlorinating agent.
Acetylation: The final step involves the acetylation of the pyrazole ring to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Anti-inflammatory: Due to its structural similarity to known anti-inflammatory agents, it has been investigated for its potential to reduce inflammation.
Antimicrobial: The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
Industry
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro-phenyl group and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Chloro-phenyl)-3-methyl-1H-pyrazol-4-yl]-acetic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
[1-(4-Methyl-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid: Substitution of the chloro group with a methyl group, which may alter its chemical and biological properties.
Uniqueness
- The presence of both the chloro-phenyl group and the hydroxyl group in [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid provides a unique combination of reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUWJZHLMEEKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174123 |
Source
|
Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015844-49-1 |
Source
|
Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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